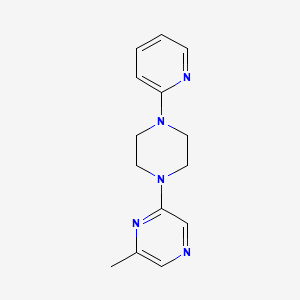

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds involves the design and creation of a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives . These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .Wissenschaftliche Forschungsanwendungen

Metal Complex Synthesis

The study on iron(II) and cobalt(II) complexes utilizing tris-azinyl analogues of 2,2':6',2''-terpyridine, including 2,6-di(pyrid-2-yl)pyrazine and related compounds, highlights the significant role of pyrazine derivatives in synthesizing low-spin iron complexes and both low and high-spin cobalt complexes. This research contributes to the understanding of metal-ligand coordination chemistry, where the electronic properties of pyrazine-based ligands influence the spin states and electrochemical properties of metal complexes. The findings have implications for designing materials with specific magnetic and electronic features for potential use in molecular electronics and catalysis (Cook, Tuna, & Halcrow, 2013).

Crystal Engineering and Supramolecular Chemistry

The creation of energetic multi-component molecular solids, employing tetrafluoroterephthalic acid and various N-containing heterocycles including pyrazine derivatives, demonstrates the structural diversity achievable through crystal engineering. This research showcases how pyrazine's ability to form strong hydrogen bonds and weak intermolecular interactions facilitates the assembly of complex crystal architectures. These structures are noteworthy for their potential applications in designing novel materials with desirable mechanical, optical, or electronic properties, leveraging the unique supramolecular synthons formed by pyrazine interactions (Wang et al., 2014).

Antimicrobial and Anti-tubercular Activity

Research into substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for anti-tubercular activity reveals the potential of pyrazine derivatives in medicinal chemistry. Several compounds exhibited significant inhibitory activity against Mycobacterium tuberculosis, showcasing the therapeutic potential of pyrazine modifications. These compounds, through careful design and synthesis, offer promising leads for developing new anti-tubercular agents, highlighting the versatile utility of pyrazine derivatives in drug discovery (Srinivasarao et al., 2020).

Heterocyclic Chemistry and Drug Design

The role of pyrazine in medicinally important compounds is well-documented, with pyrazine derivatives displaying a wide range of biological activities. The presence of pyrazine rings in various drug scaffolds underlines its importance in the design and synthesis of new pharmaceutical agents. Pyrazine derivatives are involved in numerous therapeutic applications, from antimicrobial to anticancer activities, indicating the compound's versatility in contributing to the development of new therapeutic strategies (Miniyar et al., 2013).

Wirkmechanismus

Target of Action

Similar compounds have been reported to exhibit significant activity againstMycobacterium tuberculosis H37Ra , suggesting potential anti-tubercular activity .

Mode of Action

It’s worth noting that similar compounds have been synthesized and evaluated for their anti-tubercular activity .

Biochemical Pathways

It’s worth noting that similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , which suggests that they may affect the biochemical pathways associated with this bacterium.

Result of Action

Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra , suggesting potential anti-tubercular effects.

Biochemische Analyse

Biochemical Properties

2-Methyl-6-(4-(pyridin-2-yl)piperazin-1-yl)pyrazine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and involves various biochemical pathways .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time, the effects of this compound in laboratory settings change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .

Metabolic Pathways

This compound is involved in various metabolic pathways. This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .

Transport and Distribution

This compound is transported and distributed within cells and tissues. This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are significant. This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Eigenschaften

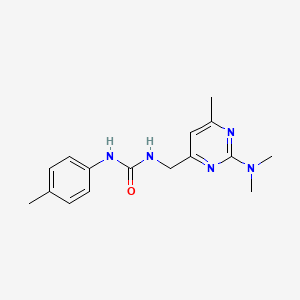

IUPAC Name |

2-methyl-6-(4-pyridin-2-ylpiperazin-1-yl)pyrazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-12-10-15-11-14(17-12)19-8-6-18(7-9-19)13-4-2-3-5-16-13/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOYUKPKGHSPLHF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)N2CCN(CC2)C3=CC=CC=N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-naphthyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2915151.png)

![(E)-2-(((4-allyl-5-(cinnamylthio)-4H-1,2,4-triazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2915153.png)

![[4-[4-(3,5-Dimethylpiperidin-1-yl)sulfonylbenzoyl]piperazin-1-yl]-[4-(3,5-dimethylpiperidin-1-yl)sulfonylphenyl]methanone](/img/structure/B2915154.png)

![6-Benzyl-2-(2,5-dichlorothiophene-3-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2915159.png)

![2-phenoxy-N-(7-oxaspiro[3.5]nonan-1-yl)acetamide](/img/structure/B2915165.png)

![2-((2-fluorobenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2915167.png)

![2-(2-{[(Tert-butoxy)carbonyl]amino}ethyl)benzoic acid](/img/structure/B2915169.png)

![1-(2,5-Difluorophenyl)-2-[(4-fluorophenyl)methyl-prop-2-ynylamino]ethanol](/img/structure/B2915170.png)

![1-(4-{3-[(4-Fluorobenzyl)oxy]-5-(3-fluorophenyl)-1h-1,2,4-triazol-1-yl}phenyl)-3-(3-methoxyphenyl)urea](/img/structure/B2915172.png)